N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reflux temperatures being common .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Indole derivatives: Studied for their potential therapeutic applications.
Uniqueness
N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological properties compared to other compounds in these classes.
Properties
Molecular Formula |
C20H19ClN4O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2/c1-27-9-8-25-17-7-6-14(21)10-13(17)11-18(25)20(26)22-12-19-23-15-4-2-3-5-16(15)24-19/h2-7,10-11H,8-9,12H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
VEAIAWNPDQJAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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